molecular formula C14H22BrNO4 B13864550 4-Bromo-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylic Acid tert-Butyl Ester

4-Bromo-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylic Acid tert-Butyl Ester

Cat. No.: B13864550
M. Wt: 348.23 g/mol
InChI Key: QVKXLKUMTFAPOX-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-Bromo-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylic Acid tert-Butyl Ester undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylic Acid tert-Butyl Ester involves its role as a building block in organic synthesis. The compound can undergo various chemical reactions to form bioactive molecules that target specific molecular pathways. For example, in the synthesis of Clopidogrel, the compound contributes to the formation of the active metabolite that inhibits platelet aggregation.

Comparison with Similar Compounds

4-Bromo-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylic Acid tert-Butyl Ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its bromine substitution, which imparts specific reactivity and makes it valuable in the synthesis of certain pharmaceuticals.

Properties

Molecular Formula

C14H22BrNO4

Molecular Weight

348.23 g/mol

IUPAC Name

tert-butyl (3E)-4-bromo-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

InChI

InChI=1S/C14H22BrNO4/c1-5-19-12(17)8-10-9-16(7-6-11(10)15)13(18)20-14(2,3)4/h8,11H,5-7,9H2,1-4H3/b10-8+

InChI Key

QVKXLKUMTFAPOX-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\CN(CCC1Br)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C=C1CN(CCC1Br)C(=O)OC(C)(C)C

Origin of Product

United States

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